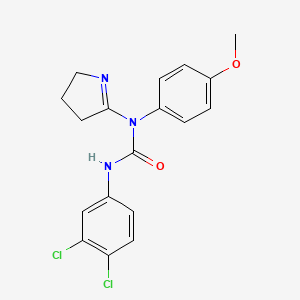

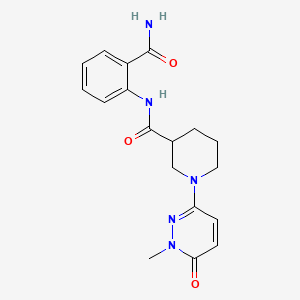

5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the thiophene sulfonamides discussed in the research. These compounds have been evaluated for various biological activities, including ocular hypotensive activity and urease inhibition, which suggests their potential in medical applications such as treating glaucoma and as antibacterial agents .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives is typically achieved through reactions such as the Suzuki–Miyaura cross-coupling, as reported in the second paper. This method involves the reaction of aryl boronic acids or esters with a suitable thiophene sulfonamide precursor under mild temperature conditions . Although the exact synthesis of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate precursors and conditions tailored to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring linked to a sulfonamide group. The electronic effects of different substituents on the thiophene ring, such as chloro, methyl, methoxy, and fluoro groups, can significantly influence the compound's biological activity . The specific compound would have a complex structure due to the presence of a pyridazinyl group and a p-tolyl moiety, which could affect its binding affinity and overall pharmacological profile.

Chemical Reactions Analysis

Thiophene sulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the potential for substitution on the thiophene ring. The sulfonamide group can form hydrogen bonds, which is important for the interaction with biological targets. The reactivity of the thiophene ring can be modified by the substituents, which can also influence the compound's ability to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and pigment binding affinity are important parameters that were optimized in the compounds studied for ocular hypotensive activity . The presence of different substituents can also affect the compound's water solubility and its ability to interact with enzymes or receptors. For instance, the introduction of methoxyethyl groups was found to enhance water solubility and minimize pigment binding in the iris . The specific physical and chemical properties of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would need to be determined experimentally, but it is likely that the compound would exhibit properties suitable for its intended biological application, based on the structure-activity relationship observed in related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing potential antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds including pyran, pyridine, and pyridazine derivatives, which showed high antibacterial activities against several strains. This highlights the role of such compounds in the development of new antibacterial therapies (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Antimicrobial Activity

In a similar vein, Sarvaiya et al. (2019) synthesized Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which upon evaluation showed significant antimicrobial activity against various bacteria and fungi. This study underscores the compound's potential in addressing microbial resistance through new chemical entities (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Physical Properties and Solubility

Understanding the solubility and thermodynamics of such compounds is crucial for their formulation and therapeutic application. Imran et al. (2017) studied the solubility of pyridazinone derivatives, highlighting the challenges associated with their poor aqueous solubility and proposing solutions to enhance their pharmaceutical applications (M. Imran, N. Haq, Abida, F. Alanazi, I. Alsarra, & F. Shakeel, 2017).

Antitumor and Anticancer Properties

The exploration of heterocyclic compounds for antitumor and antibacterial properties has also been a significant area of research. Hafez et al. (2017) synthesized a series of compounds, demonstrating their in vitro activity against various human tumor cell lines, thus indicating their potential in cancer treatment (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).

Ocular Hypotensive Activity

Compounds have been evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. Prugh et al. (1991) researched thiophene-2-sulfonamides derivatives for their effectiveness in glaucoma models, contributing to the development of treatments for this eye condition (J. D. Prugh et al., 1991).

Eigenschaften

IUPAC Name |

5-ethyl-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-17-9-12-20(27-17)28(25,26)21-13-4-14-23-19(24)11-10-18(22-23)16-7-5-15(2)6-8-16/h5-12,21H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWNDHSINBAYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)